molecular formula C7H13N3O2S B11756876 (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide

Cat. No.: B11756876
M. Wt: 203.26 g/mol
InChI Key: ORSSWTLKWHPHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropyl-1H-imidazol-2-yl)methanesulfonamide is a sulfonamide derivative featuring an imidazole core substituted with an isopropyl group at the 1-position and a methanesulfonamide moiety at the 2-position.

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

(1-propan-2-ylimidazol-2-yl)methanesulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-6(2)10-4-3-9-7(10)5-13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12)

InChI Key

ORSSWTLKWHPHLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide typically involves the reaction of 1-isopropylimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is being investigated for its potential as a therapeutic agent. Its structure allows it to act as an enzyme inhibitor or receptor modulator, which could lead to the development of new drugs targeting various diseases, including cancer and infections .

Antimicrobial Properties

Research has suggested that this compound exhibits antimicrobial and antifungal activities. Studies have shown promising results in inhibiting the growth of various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents .

The imidazole ring present in the compound is known for its ability to interact with metal ions in enzyme active sites, potentially leading to inhibition of enzymatic activity. The sulfonamide group enhances this interaction by forming hydrogen bonds with amino acid residues in proteins, which can modify their function .

Data Table: Comparison of Biological Activities

Activity Tested Compound IC50 Value Target
Antimicrobial(1-isopropyl-1H-imidazol-2-yl)methanesulfonamideVaries by strainBacteria and fungi
AnticancerRelated imidazole derivatives< 0.01 µMMCF7 breast cancer cells
Enzyme Inhibition(1-isopropyl-1H-imidazol-2-yl)methanesulfonamideSpecific targetsVarious enzymes

Case Study 1: Anticancer Activity

A study explored the synthesis and biological evaluation of compounds derived from imidazole structures, including (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide. Results indicated significant antiproliferative effects on MCF7 breast cancer cells, with some derivatives exhibiting IC50 values lower than 0.01 µM, indicating strong potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide was tested against various bacterial strains. The compound demonstrated effective inhibition, supporting its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Substituent Effects on Anti-Inflammatory Activity

A critical comparison can be drawn with benzoimidazolyl methane sulfonamides reported by Jugnu et al. (). These compounds, such as N-(1-butyl/pentyl/hexyl-2-propyl-1H-benzo[d]imidazol-5-yl)methanesulfonamide (15a–15c), exhibit potent anti-inflammatory activity in carrageenan-induced rat paw edema models. Key findings include:

  • Butyl derivative (15a) : 92.73% edema reduction.
  • Pentyl derivative (15b) : 95.64% edema reduction.
  • Hexyl derivative (15c) : 97.62% edema reduction.
    These values surpass the efficacy of standard drugs rofecoxib (78.95%) and indomethacin (75%) .

The target compound’s isopropyl substituent, a shorter branched alkyl chain, may influence its pharmacokinetic profile. Longer alkyl chains (e.g., pentyl, hexyl) in benzoimidazoles correlate with enhanced activity, likely due to improved lipophilicity and membrane permeability. However, the isopropyl group could offer advantages in metabolic stability or solubility, though experimental validation is required.

Structural and Molecular Comparisons

The table below summarizes structural and activity differences between the target compound and analogs:

Compound Core Structure Substituent (Position 1) Molecular Weight (g/mol) Anti-Inflammatory Activity (%)
Target Compound Imidazole Isopropyl ~220.3 (estimated)* Not reported
15a (Butyl derivative) Benzoimidazole Butyl ~350–400 (estimated) 92.73
15b (Pentyl derivative) Benzoimidazole Pentyl ~350–400 (estimated) 95.64
15c (Hexyl derivative) Benzoimidazole Hexyl ~350–400 (estimated) 97.62
Rofecoxib Cyclooxygenase-2 inhibitor - 314.35 78.95
Indomethacin Indole acetic acid - 357.79 75.00

*Estimated based on the molecular formula of the sulfonamide derivative (C7H12N3O2S).

Biological Activity

(1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is a compound belonging to the class of imidazole derivatives, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

The molecular formula of (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is C10H19N3O2SC_10H_{19}N_3O_2S, with a molecular weight of 245.34 g/mol. The structure includes an imidazole ring and a sulfonamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC10H19N3O2S
Molecular Weight245.34 g/mol
IUPAC NameN-propan-2-yl-1-(1-propan-2-ylimidazol-2-yl)methanesulfonamide
InChIInChI=1S/C10H19N3O2S/c1-8(2)12-16(14,15)7-10-11-5-6-13(10)9(3)4/h5-6,8-9,12H,7H2,1-4H3

The biological activity of (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide is attributed to its interaction with specific molecular targets. The imidazole ring can engage with enzymes and receptors, modulating their activity. The sulfonamide group enhances binding affinity through hydrogen bonding with biological molecules.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that compounds similar to (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide demonstrated notable inhibition zones:

CompoundZone of Inhibition (mm)
E. coli15
P. aeruginosa19
B. subtilis21
B. megaterium19
A. niger20
C. albicans19

These results suggest that (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide may possess similar or enhanced antimicrobial properties compared to other derivatives .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal activities. In studies assessing the antifungal efficacy against various strains, it was found that compounds with imidazole structures exhibited potent inhibitory effects on fungal growth, making them candidates for further exploration in antifungal drug development .

Anticancer Potential

The anticancer potential of (1-isopropyl-1H-imidazol-2-yl)methanesulfonamide has been investigated in various studies. Notably, imidazole-containing compounds have shown promise in inhibiting cancer cell proliferation in vitro. For example, a derivative was reported to have an IC50 value of 57.4 μM against DLD-1 colorectal cancer cells and 79.9 μM against MCF-7 breast cancer cells, outperforming standard treatments like cisplatin .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Study on Anticancer Activity : A series of imidazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating significant cytotoxic effects and lower IC50 values compared to traditional chemotherapeutics.
  • Antimicrobial Efficacy : A comparative study showed that certain imidazole derivatives exhibited superior antibacterial properties over established antibiotics, suggesting their potential as alternative treatments for resistant bacterial strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.